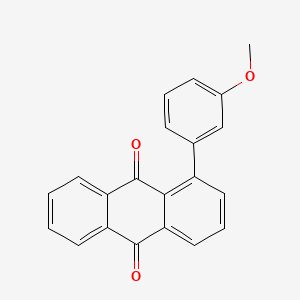
Anthraquinone, 1-(m-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1-(m-methoxyphenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as chemistry, biology, and industry Anthraquinones are a class of naturally occurring compounds found in plants, fungi, and lichens They are known for their vibrant colors and have been used historically as dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-(m-methoxyphenyl)- typically involves the Friedel-Crafts acylation of 1-methoxybenzene (anisole) with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The cyclization step may involve heating the intermediate product in the presence of a dehydrating agent, and the final oxidation step can be achieved using oxidizing agents like potassium dichromate (K2Cr2O7) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of Anthraquinone, 1-(m-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Anthraquinone, 1-(m-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can yield hydroquinones, which have applications in photography and as antioxidants.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Aplicaciones Científicas De Investigación
Anthraquinone, 1-(m-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Anthraquinone, 1-(m-methoxyphenyl)- involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis (programmed cell death). The methoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.
Alizarin: An anthraquinone derivative used as a dye, with applications in histology and textile industries.
Dantron: Another anthraquinone derivative with laxative properties, used in medicine.
Uniqueness
Anthraquinone, 1-(m-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
20600-77-5 |
|---|---|
Fórmula molecular |
C21H14O3 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3 |
Clave InChI |
NKMQFJZBSSUICK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















